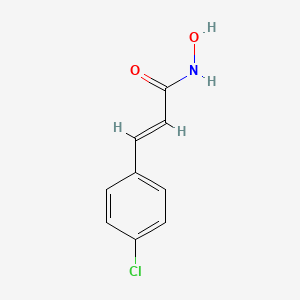

(2e)-3-(4-Chlorophenyl)-N-Hydroxyacrylamide

Overview

Description

The compound (2e)-3-(4-Chlorophenyl)-N-Hydroxyacrylamide is a chemical of interest due to its potential applications in various fields of chemistry and materials science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help infer some properties and characteristics of (2e)-3-(4-Chlorophenyl)-N-Hydroxyacrylamide.

Synthesis Analysis

The synthesis of related chlorophenyl compounds involves various methods. For instance, the synthesis of 2-hydroxyl-3-chloropropyl acrylate is achieved through the ring-opening esterifying reaction of epichlorohydrin and acrylic acid, indicating that similar methods could potentially be applied to synthesize (2e)-3-(4-Chlorophenyl)-N-Hydroxyacrylamide . Additionally, the synthesis of complex chlorophenyl compounds often involves catalysts and controlled reaction conditions to achieve high yields .

Molecular Structure Analysis

The molecular structure of chlorophenyl compounds is often analyzed using techniques such as X-ray diffraction, IR, NMR, and UV-Vis spectroscopy . These methods provide detailed information on the geometrical structure, vibrational frequencies, and chemical shifts. For example, the structure of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was characterized using these techniques, and the data was supported by DFT calculations . This suggests that a similar approach could be used to analyze the molecular structure of (2e)-3-(4-Chlorophenyl)-N-Hydroxyacrylamide.

Chemical Reactions Analysis

The reactivity of chlorophenyl compounds can be complex, as seen in the spontaneous alternating copolymerization of methoxyallene with 4-chlorophenyl isocyanate . This indicates that (2e)-3-(4-Chlorophenyl)-N-Hydroxyacrylamide could also participate in various chemical reactions, potentially leading to the formation of polymers or other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds are often determined through experimental and computational studies. For instance, the non-linear optical (NLO) properties, molecular electrostatic potential, and reactivity of chlorophenyl compounds can be assessed using DFT and QTAIM approaches . These studies can reveal important information about the electronic properties and potential applications of the compounds .

Scientific Research Applications

Insecticidal Potential

(2E)-3-(4-Chlorophenyl)-N-Hydroxyacrylamide derivatives have shown promising results as potential insecticidal agents. A study synthesized various derivatives and tested their efficacy against the cotton leafworm, Spodoptera littoralis. Several compounds displayed excellent insecticidal properties (Rashid et al., 2021).

Corrosion Inhibition

Research has demonstrated the effectiveness of acrylamide derivatives in inhibiting corrosion, particularly in nitric acid solutions of copper. This study utilized various acrylamide derivatives, showing their potential as mixed-type corrosion inhibitors, with significant efficiencies in protecting copper from corrosion (Abu-Rayyan et al., 2022).

Structural and Spectroscopic Analysis

Studies have also focused on the crystal structure and spectroscopic analysis of related compounds. One such study involved a thioamide derivative, providing insights into its molecular structure through various spectroscopic techniques and computational studies (Prasanth et al., 2015).

Antibacterial Properties

Certain acrylamide films, incorporating (2E)-3-(4-Chlorophenyl)-N-Hydroxyacrylamide derivatives, have shown antibacterial activity. These materials could act as self-sterilizing surfaces, offering potential applications in medical and sanitary products (Ikeda et al., 1986).

Enhanced Oil Recovery

Acrylamide copolymers containing (2E)-3-(4-Chlorophenyl)-N-Hydroxyacrylamide derivatives have been investigated for their application in enhanced oil recovery. These copolymers demonstrated significant potential due to their improved temperature tolerance and resistance to high salinity, offering new solutions for extracting oil from challenging environments (Gou et al., 2015).

Bioengineering Applications

In the field of cell mechanobiology, polyacrylamide substrates functionalized with N-Hydroxysuccinimide, including related acrylamide compounds, have been developed for protein patterning. This method aids in studying how cells interact with their mechanical environment (Poellmann & Wagoner Johnson, 2013).

Tritium Labelling in Gel Electrophoresis

Acrylamide gels have been utilized in a novel method for detecting tritium-labelled proteins and nucleic acids, a technique relevant in molecular biology and biochemistry research (Bonner & Laskey, 1974).

Future Directions

properties

IUPAC Name |

(E)-3-(4-chlorophenyl)-N-hydroxyprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c10-8-4-1-7(2-5-8)3-6-9(12)11-13/h1-6,13H,(H,11,12)/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYUWBDOEMPXSK-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2e)-3-(4-Chlorophenyl)-N-Hydroxyacrylamide | |

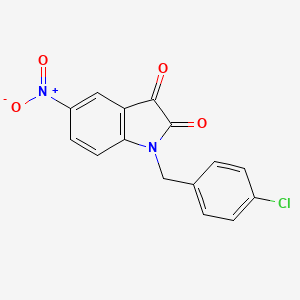

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3034992.png)

![(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B3035011.png)